molecular formula C9H20O2 B14475303 Heptane, 1-(methoxymethoxy)- CAS No. 71739-40-7

Heptane, 1-(methoxymethoxy)-

Cat. No.: B14475303
CAS No.: 71739-40-7
M. Wt: 160.25 g/mol
InChI Key: UXUAESQHJLEXHL-UHFFFAOYSA-N
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Description

Heptane, 1-(methoxymethoxy)- (IUPAC name: 1-(methoxymethoxy)heptane) is a branched ether derivative with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.26 g/mol. Its structure consists of a heptane backbone substituted at the first carbon with a methoxymethoxy group (-O-CH₂-O-CH₃), which introduces additional oxygen content and polarity compared to simpler ethers. This compound is hypothesized to exhibit properties typical of ethers, such as moderate solubility in both polar and nonpolar solvents, but with enhanced boiling points and stability due to its extended alkyl chain and substituent complexity.

Properties

CAS No.

71739-40-7

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(methoxymethoxy)heptane

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-8-11-9-10-2/h3-9H2,1-2H3

InChI Key

UXUAESQHJLEXHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1-(methoxymethoxy)- typically involves the reaction of heptane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Heptane+Methoxymethyl chlorideHeptane, 1-(methoxymethoxy)-+HCl\text{Heptane} + \text{Methoxymethyl chloride} \rightarrow \text{Heptane, 1-(methoxymethoxy)-} + \text{HCl} Heptane+Methoxymethyl chloride→Heptane, 1-(methoxymethoxy)-+HCl

Industrial Production Methods

Industrial production of Heptane, 1-(methoxymethoxy)- can be achieved through a continuous flow process where heptane and methoxymethyl chloride are fed into a reactor containing a base. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The product is subsequently purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1-(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted heptane derivatives.

Scientific Research Applications

Heptane, 1-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Heptane, 1-(methoxymethoxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Heptane, 1-(methoxymethoxy)- with related ethers and substituted alkanes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)¹ Key Features References
Heptane, 1-(methoxymethoxy)- C₉H₂₀O₂ 160.26 ~160–170 (estimated) Branched ether with two oxygen atoms; higher polarity
1-Methoxyheptane C₈H₁₈O 130.23 ~145–155 (estimated) Simpler ether with a single methoxy group
Hexane, 1-(methoxymethoxy)- C₈H₁₈O₂ 146.23 ~150–160 (estimated) Shorter chain analog; synthesis yields up to 90%
Hexane, 1-methoxy C₇H₁₆O 116.20 126 (measured) Baseline for boiling point trends in linear ethers

¹ Boiling points for Heptane, 1-(methoxymethoxy)- and its analogs are estimated based on chain length and substituent effects.

Key Observations :

  • Chain Length Impact : Increasing alkyl chain length (e.g., hexane → heptane) elevates boiling points due to stronger van der Waals interactions. For example, 1-methoxyhexane (126°C) has a lower boiling point than 1-methoxyheptane (estimated 145–155°C) .
  • Substituent Complexity: The methoxymethoxy group introduces an additional oxygen atom and methyl group, increasing molecular weight and polarity. This likely raises boiling points compared to mono-ether analogs (e.g., 1-methoxyheptane vs. Heptane, 1-(methoxymethoxy)-).

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